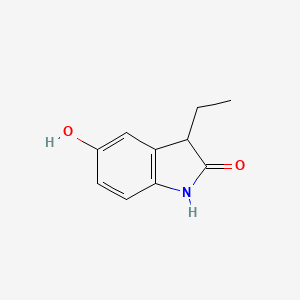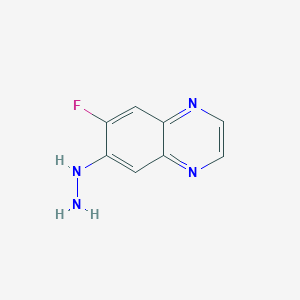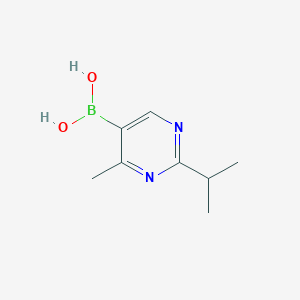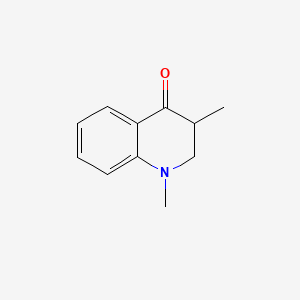
Naphthalenone, 8-ethyl-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenone, 8-ethyl-3,4-dihydro- is a chemical compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system fused with a ketone group. The specific structure of Naphthalenone, 8-ethyl-3,4-dihydro- includes an ethyl group at the 8th position and a partially hydrogenated naphthalene ring, making it a unique derivative within this class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalenone, 8-ethyl-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and alkylation reactions. The reaction conditions typically include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of Naphthalenone, 8-ethyl-3,4-dihydro- often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modifications to introduce the ethyl group and achieve the desired hydrogenation state . This method is cost-effective and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenone, 8-ethyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalenones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Naphthalenone, 8-ethyl-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalenone, 8-ethyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-: This compound shares a similar naphthalene ring structure but lacks the ethyl group at the 8th position.
2(1H)-Naphthalenone, 3,4-dihydro-: Another similar compound with a different position of the ketone group.
Uniqueness
Naphthalenone, 8-ethyl-3,4-dihydro- is unique due to the presence of the ethyl group at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to other naphthalenone derivatives .
Propiedades
Número CAS |
110432-67-2 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
8-ethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3,5-6H,2,4,7-8H2,1H3 |
Clave InChI |
HKXFCRSELMMVAR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)

![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)

![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)



![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)



